2-Aminoethyl dibutylborinate
Description
Properties
IUPAC Name |
2-dibutylboranyloxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24BNO/c1-3-5-7-11(8-6-4-2)13-10-9-12/h3-10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHUYZSUNYLBCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCC)(CCCC)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24BNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398990 | |
| Record name | 2-Aminoethyl dibutylborinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19324-14-2 | |
| Record name | Borinic acid, B,B-dibutyl-, 2-aminoethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19324-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminoethyl dibutylborinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Aminoethyl Dibutylborinate and Its Derivatives
Established Synthetic Pathways to 2-Aminoethyl Borinates
The most conventional approaches to synthesizing 2-aminoethyl borinates are typically multi-step sequences that allow for controlled construction of the target molecule.
The assembly of 2-aminoethyl borinates begins with the preparation of suitable precursors. The synthesis strategy often involves creating a borinic acid or a suitable derivative, which is then combined with 2-aminoethanol. For 2-aminoethyl dibutylborinate specifically, the key precursor is dibutylborinic acid or its ester.
The synthesis of borinic acids [R₂B(OH)] and their derivatives can be approached in several ways. A common method involves the use of organometallic reagents. mdpi.comresearchgate.net For dibutylborinic acid, a Grignard reagent such as butylmagnesium bromide or an organolithium reagent like butyllithium (B86547) would be reacted with a boron electrophile. The choice of electrophile can vary, including trialkyl borates (e.g., trimethyl borate), boron halides (e.g., boron trifluoride or trichloride), or boronic esters. mdpi.comwikipedia.org
Another powerful method for generating precursors is the conversion of readily available functional groups. For instance, recent advancements have demonstrated the conversion of carboxylic acids into boronic esters through a nickel-catalyzed decarboxylative borylation. acs.org While this directly yields boronic esters (RB(OR)₂), modifications of such strategies could potentially be adapted for borinic acid synthesis.
The amino alcohol component, 2-aminoethanol, is a commercially available starting material. In the synthesis of more complex derivatives, this precursor might undergo functional group transformations to introduce other desired moieties before the final esterification step.
Table 1: Common Precursors and Reagents for Borinic Acid Synthesis
| Precursor Type | Reagent Class | Specific Example | Target Intermediate |
|---|---|---|---|
| Organometallic | Grignard Reagent | Butylmagnesium Bromide (BuMgBr) | Dibutylborinic Acid |
| Organometallic | Organolithium | Butyllithium (BuLi) | Dibutylborinic Acid |
| Boron Source | Trialkyl Borate (B1201080) | Trimethyl Borate (B(OMe)₃) | Dibutylborinic Acid |
| Boron Source | Boronic Ester | Phenylboronic acid pinacol (B44631) ester | Diarylborinic Acid nih.gov |
The final and crucial step in forming the 2-aminoethyl borinate is the borination reaction, which creates the borinate ester. The most direct method is the esterification of a borinic acid with an amino alcohol. mdpi.com In the case of this compound, dibutylborinic acid is reacted with 2-aminoethanol, typically in a suitable solvent like ethanol (B145695) or acetonitrile. nih.gov This reaction proceeds via condensation, forming a stable five-membered ring through a dative bond between the nitrogen atom of the amino group and the electron-deficient boron atom. nih.gov
Alternative borination strategies include:
Miyaura Borylation: This palladium-catalyzed reaction couples bis(pinacolato)diboron (B136004) with halides to form boronic esters. wikipedia.orgorganic-chemistry.org While primarily used for boronic acids, this reaction is fundamental to creating the carbon-boron bonds in arylboronate precursors that can then be converted to borinic acids. organic-chemistry.org
Transmetalation: This involves the transfer of organic groups from another metal (like silicon or tin) to boron. For example, reacting an arylsilane with boron tribromide (BBr₃) can yield an aryl-dibromoborane, a precursor to borinic acids. mdpi.comwikipedia.org
Reaction with Amine-Borane Complexes: Amine-borane complexes have been utilized as air- and water-stable borylating agents for the synthesis of borinic acids under convenient, non-cryogenic conditions. bohrium.com
The choice of method depends on the desired complexity of the final molecule and the availability of starting materials. For simple alkyl borinates like the dibutyl derivative, the reaction of an organometallic reagent with a boron source followed by esterification is often the most straightforward path.
Advanced Synthetic Strategies for Complex this compound Structures
To generate more complex and diverse libraries of 2-aminoethyl borinate derivatives, particularly for applications in medicinal chemistry and materials science, more advanced synthetic strategies are employed. These methods offer superior control over the molecular architecture.
Achieving selectivity is paramount when synthesizing complex molecules with multiple functional groups or stereocenters.
Chemoselectivity: In syntheses of 2-aminoethyl diphenylborinate (2-APB) analogues, a halogen-lithium exchange is performed at low temperatures on a di- or mono-halogenated aryl precursor. This reaction chemoselectively forms the aryl lithium species at the site of the halogen, leaving other functional groups on the aromatic ring intact. nih.gov
Regioselectivity: The synthesis of specific isomers (ortho, meta, para) of substituted 2-APB derivatives demonstrates high regiocontrol. This is achieved by starting with a regiochemically defined precursor, such as a specific bromo-iodobenzene isomer, and directing the metalation and subsequent borylation to a particular position on the aromatic ring. researchgate.netnih.gov
Stereoselectivity: The introduction of chirality is often achieved through the use of chiral auxiliaries or catalysts. For instance, the conjugate addition of nucleophiles to chiral α,β-unsaturated ketones can establish specific stereocenters within the molecular scaffold, which can then be elaborated into a chiral borinate derivative. d-nb.info
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that combine three or more reactants in a single operation to generate complex products, offering high efficiency and atom economy. nih.govnih.gov This strategy is ideal for creating diverse molecular scaffolds. While MCRs for 2-aminoethyl borinates are not extensively documented, related methodologies highlight the potential of this approach.
For example, a recently developed catalytic asymmetric multicomponent reaction enables the synthesis of enantioenriched boronic esters through a 1,2-boronate rearrangement. researchgate.net Such a strategy could be adapted to incorporate an aminoethyl moiety, providing rapid access to diverse and complex chiral borinate structures. The general principle involves combining reactants like aldehydes, amines, and isocyanides or other reactive species in a one-pot process to build intricate molecular frameworks. nih.govrsc.orgchemicalpapers.com
Table 2: Illustrative Concept for a Hypothetical Borinate-forming MCR
| Component A | Component B | Component C | Potential Scaffold |
|---|---|---|---|
| Aldehyde | Amine (e.g., 2-aminoethanol) | Isocyanoacetate | Imidazolone with borinate side chain |
The synthesis of enantiopure compounds is critical for pharmaceutical applications. Asymmetric catalysis offers the most elegant solution for producing chiral 2-aminoethyl borinates and their derivatives. researchgate.net This involves using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Key approaches include:
Asymmetric Hydrogenation: The asymmetric hydrogenation of prochiral imines or enamines is a well-established method for producing chiral amines. nih.gov A chiral catalyst, typically based on transition metals like iridium or rhodium complexed with a chiral ligand, can be used to synthesize a chiral aminoethyl precursor, which is then esterified to form the final chiral borinate.
Organocatalysis: Metal-free organocatalysts have emerged as a powerful alternative. Chiral Brønsted acids, thiourea-based catalysts, or chiral aldehydes can be used to control stereochemistry in various reactions. mdpi.comfrontiersin.org For example, a thiourea-boronic acid hybrid catalyst has been used to achieve an asymmetric aza-Michael addition, a reaction that could be used to construct a chiral aminoethyl backbone. mdpi.com
Lewis Base Catalysis: Asymmetric multicomponent reactions can be catalyzed by chiral Lewis bases, which can activate substrates and control the stereochemical outcome of the reaction, as seen in the asymmetric 1,2-boronate rearrangement. researchgate.net
Table 3: Examples of Catalytic Systems for Asymmetric Synthesis Relevant to Chiral Amines/Boronates
| Catalytic System | Reaction Type | Key Feature | Reference |
|---|---|---|---|
| Rhodium/Chiral Ligand | Asymmetric Hydrogenation | Direct synthesis of chiral amines from imines | nih.gov |
| Chiral BINOL Aldehyde | Mannich Reaction | Creates syn- and anti-products with high diastereo- and enantioselectivity | frontiersin.org |
| Thiourea-Boronic Acid Hybrid | Aza-Michael Addition | Functionalizes β-position via conjugate addition-asymmetric protonation | mdpi.com |
Green Chemistry Principles in this compound Synthesis
The design of synthetic routes for this compound can be significantly improved by adhering to the foundational principles of green chemistry. rroij.com These principles provide a framework for creating processes that are safer, more efficient, and environmentally benign. mlsu.ac.inijsetpub.com The goal is to minimize the environmental and health impacts of chemical production while maximizing economic viability. rroij.comijsetpub.com
Atom economy, a concept developed by Barry Trost, is a core metric in green chemistry that evaluates the efficiency of a chemical reaction by measuring how many atoms from the reactants are incorporated into the final desired product. acs.orgnumberanalytics.comtaylorfrancis.com Unlike reaction yield, which measures the percentage of product obtained from a theoretical maximum, atom economy considers the generation of byproducts. mlsu.ac.intaylorfrancis.com The formula for calculating percent atom economy is:
% Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100 acs.org
For the synthesis of this compound, a plausible and direct approach is the condensation reaction between dibutylborinic acid and 2-aminoethanol. This reaction is an addition-elimination type, where water is the only byproduct.
The atom economy for this proposed synthesis is high, indicating an efficient use of reactant atoms. Addition and rearrangement reactions are considered the most atom-economical, as they have the potential to incorporate all reactant atoms into the product, achieving 100% atom economy. taylorfrancis.comlibretexts.org By prioritizing reactions with high atom economy, chemists can significantly reduce waste at the most fundamental level of synthesis design. numberanalytics.com
Table 1: Atom Economy Calculation for the Synthesis of this compound Explore the data by interacting with the table below.
Calculation: % Atom Economy = (185.12 / (142.05 + 61.08)) x 100 = 91.14%
In the synthesis of boronate and borinate esters, traditional solvents like toluene (B28343) and tetrahydrofuran (B95107) (THF) are often used. However, these solvents pose significant health and environmental hazards. nih.govcore.ac.uk Green chemistry encourages their replacement with safer, bio-based, or less toxic alternatives. sigmaaldrich.com The selection of a greener solvent is guided by factors such as low toxicity, biodegradability, high boiling point to prevent volatile emissions, and derivation from renewable resources. nih.govsigmaaldrich.com
Table 2: Comparison of Traditional vs. Greener Solvents for Synthesis This table contrasts conventional solvents with greener alternatives that could be employed in the synthesis of this compound.
Energy consumption is a major economic and environmental cost in chemical manufacturing. mlsu.ac.in The sixth principle of green chemistry states that energy requirements should be minimized, with reactions ideally conducted at ambient temperature and pressure. acs.org
Conventional methods for ester synthesis often require prolonged heating, consuming significant amounts of energy. Modern techniques offer more energy-efficient alternatives.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. This is due to the direct and efficient heating of the reaction mixture. elsevierpure.com The synthesis of magnesium stannide, for example, was achieved in just one minute using microwave heating, showcasing its potential for ultrafast and energy-efficient processes. elsevierpure.com This technique could be applied to the condensation of dibutylborinic acid and 2-aminoethanol to reduce energy input.
Ultrasonic Assistance: Sonication, the use of ultrasound energy, can also enhance reaction rates by creating localized high-pressure and high-temperature zones through acoustic cavitation.
Ambient Temperature Reactions: The ideal green synthesis proceeds at room temperature without the need for heating or cooling. mlsu.ac.in Developing catalytic systems that are highly active at ambient temperatures is a key goal for making the synthesis of compounds like this compound more energy-efficient.
The use of protecting groups and other temporary modifications adds steps to a synthetic sequence, increasing material consumption and generating additional waste. acs.org The principle of minimizing derivatization encourages chemists to design syntheses that avoid these steps whenever possible. mlsu.ac.in
In the synthesis of this compound from 2-aminoethanol, both the amino (-NH2) and hydroxyl (-OH) groups are reactive. A traditional synthetic approach might involve protecting the more nucleophilic amine to prevent side reactions, adding at least two steps to the process (protection and deprotection).
A greener approach, however, would be a direct, one-pot synthesis that leverages the inherent reactivity differences of the functional groups or uses a catalyst that selectively promotes the desired reaction. nih.gov Enzymes, for instance, are highly specific catalysts that can often react with one site of a molecule while leaving others untouched, thereby obviating the need for protecting groups. acs.org Avoiding these extra steps leads to a shorter, more efficient, and less wasteful process.
Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can, in principle, facilitate the transformation of many moles of reactant into product. acs.org This reduces waste and often allows for milder reaction conditions. The development of efficient catalytic methods is a cornerstone of green chemistry. researchgate.net
For the synthesis of this compound, a catalytic approach would be preferable to a method requiring a stoichiometric dehydrating agent. For instance, instead of using a reagent to remove the water byproduct, a catalyst could be used to promote the forward reaction under milder conditions. Recent research has shown the development of highly efficient catalytic methods for synthesizing phosphite (B83602) diesters using environmentally benign zinc(II) catalysts, which could serve as an inspiration for developing similar systems for borinate ester synthesis. rsc.org The use of a recyclable, heterogeneous catalyst would be even more advantageous, simplifying product purification and further reducing waste.
Purification and Isolation Techniques for Synthetic Products
The final stage of any synthesis involves the isolation and purification of the desired product. Traditional purification methods, such as column chromatography, can consume large volumes of solvents, contributing significantly to waste generation. Green chemistry principles extend to this stage, promoting methods that are more efficient and environmentally friendly.
For a polar, functionalized molecule like this compound, several techniques could be employed for its purification:
Crystallization: If the product is a solid, crystallization from a green solvent is a highly effective and atom-economical purification method. It can yield very pure material with minimal solvent waste, especially if the solvent can be recycled.
Distillation: For liquid products, distillation under reduced pressure can be an energy-efficient method of purification, particularly if the product has a significantly different boiling point from impurities.
Solid-Phase Extraction (SPE): This technique can be a greener alternative to traditional column chromatography. It uses a solid sorbent to selectively adsorb either the product or impurities from a solution. Research on silica (B1680970) gel functionalized with tris(2-aminoethyl)amine (B1216632) has shown its effectiveness in selectively extracting and preconcentrating metal ions from aqueous solutions, demonstrating the potential for functionalized solid supports in targeted purification. nih.gov A similar approach could be designed to isolate the amino-containing product. This method often uses less solvent than preparative chromatography and allows for easier recycling of the mobile phase.
The choice of purification method should be guided by an assessment of its environmental impact, considering solvent use, energy consumption, and waste generation.
Despite a comprehensive search for experimental spectroscopic data for the chemical compound "this compound," sufficient information to construct a detailed and scientifically accurate article as per the requested outline is not available in the public domain. Searches for specific ¹H NMR, ¹³C NMR, ¹¹B NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this particular compound did not yield the necessary detailed research findings or data required to populate the specified sections and subsections.
The available literature and databases extensively cover a related compound, 2-Aminoethyl diphenylborinate (2-APB), but provide little to no specific spectroscopic characterization for the dibutyl variant. Adhering to the strict instruction to focus solely on "this compound" and not introduce information on other compounds, it is not possible to generate the requested article.
To fulfill the user's request, access to proprietary research data or a publication specifically detailing the synthesis and full spectroscopic elucidation of this compound would be necessary. Without such a source, any attempt to generate the content would lack the required scientific accuracy and data-driven detail.
Therefore, the article on the "Advanced Spectroscopic and Structural Elucidation of this compound" cannot be generated at this time due to the absence of the foundational spectroscopic data.
Advanced Spectroscopic and Structural Elucidation of 2 Aminoethyl Dibutylborinate
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of a molecule by providing highly accurate mass measurements. For 2-Aminoethyl dibutylborinate, HRMS would be expected to yield a precise mass for the protonated molecule ([M+H]⁺).
Based on its chemical formula (C₁₀H₂₄BNO), the theoretical monoisotopic mass of this compound can be calculated. This theoretical value would be the target for experimental validation via HRMS, providing strong evidence for the compound's elemental composition.
Table 1: Theoretical Mass Data for this compound
| Species | Formula | Theoretical m/z |
| [M] | C₁₀H₂₄BNO | 185.1951 |
| [M+H]⁺ | C₁₀H₂₅BNO⁺ | 186.2029 |
| [M+Na]⁺ | C₁₀H₂₄BNO Na⁺ | 208.1848 |
Tandem Mass Spectrometry (MS/MS) for Degradation Product Characterization
Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of a molecule by fragmenting a precursor ion and analyzing the resulting product ions. This technique is particularly useful for characterizing degradation products. The fragmentation patterns observed provide a "fingerprint" of the molecule's structure.
In the case of this compound, the degradation pathways would likely involve the cleavage of the B-O, B-C, and C-N bonds. While specific MS/MS studies on the degradation of this compound are not published, insights can be drawn from related compounds. For instance, studies on peptide boronic acid derivatives show that a major degradation pathway is the oxidative cleavage of the boronic acid group.
MS/MS data for the analogous compound, 2-Aminoethyl diphenylborinate (2-APB), reveals characteristic fragmentation patterns. The positive-ion electrospray ionization (ESI+) mass spectrum of a 2-APB derivative showed the formation of [M+H]⁺ and [M+Na]⁺ adducts, as well as a fragment corresponding to the loss of a phenyl group ([M-C₆H₅]⁺). This suggests that for this compound, a primary fragmentation pathway would likely involve the loss of a butyl group.
Table 2: Expected Precursor and Product Ions in MS/MS Analysis of this compound
| Precursor Ion (m/z) | Proposed Fragmentation Pathway | Expected Product Ion (m/z) |
| 186.20 | Loss of a butyl group (C₄H₉) | 129.14 |
| 186.20 | Loss of butene (C₄H₈) | 130.15 |
| 186.20 | Cleavage of the aminoethyl group | Variable |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.
For this compound, which is a saturated compound with non-bonding electrons on the nitrogen and oxygen atoms, the expected electronic transitions would be n → σ*. These transitions typically occur at shorter wavelengths, in the UV region of the spectrum. The absence of extensive conjugation means that significant absorption in the visible region is not expected. The UV-Vis spectra of aminoborane (B14716983) derivatives are influenced by the nature of the substituents on the boron and nitrogen atoms.
While a specific UV-Vis spectrum for this compound is not available, it is anticipated to have a relatively simple spectrum with absorption maxima in the lower UV range, characteristic of saturated amine and borinate ester functionalities.
X-ray Diffraction (XRD) for Single-Crystal Structure Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. This technique would provide accurate bond lengths, bond angles, and conformational details for this compound.
Although a crystal structure for this compound has not been reported, XRD studies on related organoboron compounds have provided valuable structural information. These studies are crucial for understanding the geometry around the boron atom, which can vary from trigonal planar to tetrahedral depending on coordination. For this compound, the boron atom is expected to be in a tetracoordinate environment due to the dative bond from the nitrogen atom of the aminoethyl group to the boron atom, forming a five-membered ring. This intramolecular coordination is a common feature in such compounds.
Thermal Analysis Techniques
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a compound.
For this compound, TGA would reveal the temperatures at which it begins to decompose and the number of decomposition steps. The thermal stability of organoboron compounds can vary widely depending on their structure. For instance, the thermal decomposition of some lanthanide borohydrides occurs in stages, with an initial melting point followed by decomposition at higher temperatures. Studies on boric acid have shown that its decomposition occurs in two steps, corresponding to dehydration processes.
A TGA thermogram for this compound would be expected to show a weight loss corresponding to the volatilization or decomposition of the molecule. The decomposition products could include volatile hydrocarbons from the butyl groups and boron-containing residues.
Table 3: Hypothetical Thermal Decomposition Data for this compound
| Temperature Range (°C) | Weight Loss (%) | Proposed Process |
| 150 - 250 | ~30% | Loss of butyl groups |
| > 250 | Further weight loss | Decomposition of the remaining structure |
Reactivity and Mechanistic Investigations of 2 Aminoethyl Dibutylborinate
Fundamental Organic Reaction Mechanisms Involving Aminoethyl Borinates
The unique structure of 2-aminoethyl borinates, featuring a boron atom bonded to both oxygen and alkyl groups, as well as a pendant aminoethyl group, allows for a diverse range of reaction mechanisms. The electron-deficient nature of the boron atom makes it a key site for nucleophilic attack, while the lone pair of electrons on the nitrogen atom of the amino group provides a center for electrophilic interaction and protonation.
Nucleophilic and Electrophilic Pathways
The boron atom in 2-aminoethyl dibutylborinate is electron-deficient and thus acts as an electrophile, readily reacting with nucleophiles. Nucleophilic attack at the boron center can lead to the formation of a tetracoordinate boron species. This intermediate can then undergo further reactions, such as substitution or cleavage of the boron-oxygen bond.
Conversely, the amino group in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This nucleophilic character allows it to react with various electrophiles. For instance, it can be alkylated, acylated, or react with other electron-deficient species. The interplay between the electrophilic boron center and the nucleophilic amino group is a key feature of the reactivity of this class of compounds.
Acid-Base Equilibria and Protonation/Deprotonation Events
The presence of the amino group makes this compound a Brønsted-Lowry base. It can accept a proton to form a positively charged ammonium (B1175870) species. The basicity of the amino group is influenced by the electronic effects of the dibutylborinate moiety.
Radical and Ionic Reaction Initiations
While less common for this specific compound, the potential for radical and ionic reaction initiation exists. The boron-carbon bonds in organoboranes can, under certain conditions such as exposure to radical initiators or UV light, undergo homolytic cleavage to generate butyl radicals. These radicals can then initiate radical chain reactions.
Ionic reactions are more characteristic of this compound's reactivity profile. The Lewis acidic boron can be attacked by anionic nucleophiles, initiating an ionic reaction cascade. Similarly, the nucleophilic amino group can react with cationic electrophiles, leading to the formation of new covalent bonds through an ionic mechanism.
Transformations Involving the Borinate Moiety
The borinate moiety, characterized by the B-O-C linkage, is a key reactive center in this compound. Transformations at this site, such as the cleavage and formation of the boron-oxygen bond and transesterification reactions, are fundamental to its chemical behavior.
Cleavage and Formation of Boron-Oxygen Bonds
The boron-oxygen bond in this compound is susceptible to cleavage under various conditions. Hydrolysis, in the presence of water, can lead to the cleavage of the B-O bond to form dibutylborinic acid and 2-aminoethanol. This reaction is often reversible and its equilibrium can be controlled by the reaction conditions.
The formation of the boron-oxygen bond is typically achieved by the reaction of a borinic acid or its anhydride (B1165640) with an alcohol. In the case of this compound, this would involve the condensation of dibutylborinic acid with 2-aminoethanol. The formation of this bond is a key step in the synthesis of this and related compounds.
Transesterification Reactions
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. In the context of this compound, this would involve the reaction with another alcohol, leading to the displacement of the 2-aminoethoxy group and the formation of a new borinate ester. This reaction is typically catalyzed by either an acid or a base.
Role in Hydroboration and Related Boron Chemistry
There is no specific information available in the scientific literature detailing the role of this compound in hydroboration reactions. Hydroboration is a well-established chemical reaction in which a boron hydride (borane) adds across a carbon-carbon double or triple bond. While the general mechanisms of hydroboration are understood, the specific reactivity, selectivity, and catalytic activity of this compound in this context have not been reported. Research would be needed to determine if the compound acts as a reagent, catalyst, or intermediate in such transformations.
Reactivity of the Aminoethyl Moiety
The reactivity of the aminoethyl group is a fundamental aspect of organic chemistry. However, how the presence of the dibutylborinate group influences the typical reactions of the aminoethyl moiety in this specific compound is not documented.
Amine Reactions (e.g., Alkylation, Acylation, Schiff Base Formation)
While amines, in general, undergo reactions such as alkylation, acylation, and the formation of Schiff bases with aldehydes and ketones, no studies have been published that specifically investigate these reactions on this compound. The electronic and steric influence of the adjacent dibutylborinate functional group would be expected to modulate the nucleophilicity and reactivity of the amine, but without experimental data, any discussion would be purely speculative.
Intramolecular Cyclization Pathways
Intramolecular cyclization is a common reaction pathway for molecules containing suitably positioned reactive functional groups. In the case of this compound, the potential for cyclization involving the amine and the borinate ester exists. However, no research has been found that explores or confirms such intramolecular transformations for this compound.
Influence of Steric and Electronic Factors on Reactivity and Selectivity
A comprehensive understanding of a compound's reactivity requires an analysis of the steric and electronic factors at play. The bulky butyl groups on the boron atom would exert a significant steric influence, potentially hindering the approach of reactants to the boron center or the amino group. Electronically, the boron-oxygen and boron-carbon bonds would affect the electron density distribution across the molecule, influencing the nucleophilicity of the nitrogen atom and the electrophilicity of the boron atom. A lack of empirical data and computational studies on this compound prevents any detailed analysis of these effects on its reactivity and selectivity in chemical reactions.
Chemical Stability and Degradation Pathways of 2 Aminoethyl Dibutylborinate
Proposed Degradation Mechanisms and Kinetics
The chemical stability of 2-Aminoethyl dibutylborinate is a critical consideration for its application and storage. Like other borinic acid esters, its degradation is primarily dictated by the susceptibility of the boron-oxygen (B-O) bond to hydrolysis.
The principal degradation pathway for this compound in an aqueous environment is hydrolysis, which cleaves the borinate ester bond. This reaction yields dibutylborinic acid and 2-aminoethanol. This mechanism is analogous to that observed for similar compounds like 2-Aminoethyl diphenylborinate (2-APB), which readily hydrolyzes to diphenylborinic acid and 2-aminoethanol in physiological buffers. researchgate.netresearchgate.net Studies on 2-APB have shown that this hydrolysis can be substantial, with as much as 80% of the compound hydrolyzing when exposed to water. researchgate.net
A proposed mechanism for the hydrolysis of this compound involves the nucleophilic attack of a water molecule on the electrophilic boron atom. This is followed by the protonation of the amino group, which facilitates the cleavage of the B-O bond.
Further degradation of the initial hydrolysis product, dibutylborinic acid, can occur, especially under oxidative conditions. While specific studies on the dibutyl derivative are limited, insights can be drawn from related arylboronic acid derivatives. For instance, diphenylborinic acid, the hydrolysis product of 2-APB, can be further decomposed by oxidizing agents like hydrogen peroxide into products such as phenylboronic acid, phenol, and ultimately boric acid. researchgate.net A similar oxidative degradation pathway can be postulated for dibutylborinic acid, which would lead to butanol, butylboronic acid, and boric acid.
The kinetics of this degradation are expected to be influenced by several factors, including pH, temperature, and the presence of catalysts. The hydrolysis of boronic esters is often rapid, and the rate is typically dependent on the pH of the solution. The reaction can be catalyzed by both acids and bases. The presence of the intramolecular amino group in this compound can also influence the kinetics through potential intramolecular catalysis or by affecting the electron density at the boron center.
Table 1: Proposed Degradation Products of this compound
| Initial Compound | Primary Degradation Pathway | Primary Products | Potential Secondary Degradation Pathway | Potential Secondary Products |
|---|---|---|---|---|
| This compound | Hydrolysis | Dibutylborinic acid, 2-Aminoethanol | Oxidation | Butylboronic acid, Butanol, Boric acid |
Strategies for Enhancing Chemical Stability in Research and Storage
Given the propensity of this compound to undergo hydrolysis, specific strategies are necessary to ensure its stability during research and long-term storage. csic.es These strategies primarily focus on minimizing its exposure to water and controlling environmental conditions that can accelerate its degradation.
Control of Moisture: The most critical factor in preventing degradation is the strict exclusion of water.
Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to prevent contact with atmospheric moisture. researchgate.net The use of desiccants within the storage container is also recommended.
Handling: When handling the compound, it is advisable to work in a controlled environment, such as a glove box with a dry atmosphere.
Solvent Selection: For research applications where the compound needs to be in solution, the choice of solvent is crucial.
Aprotic Solvents: Anhydrous aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), are preferred for preparing stock solutions. yufenggp.com However, even in these solvents, long-term stability can be a concern, and it is best to prepare fresh solutions before use. researchgate.net Studies on compound stability in DMSO have shown that degradation can still occur over time, with one study reporting that only 52% of compounds remained after one year of storage at room temperature. yufenggp.com
Aqueous Buffers: If the use of aqueous buffers is unavoidable, solutions should be prepared immediately before the experiment, and the duration of the experiment should be minimized to reduce the extent of hydrolysis.
Temperature Control:
Low Temperatures: Storing the compound at low temperatures, such as in a refrigerator (2-8 °C) or a freezer (-20 °C), can significantly slow down the rate of degradation. researchgate.netnih.gov For solutions, freezing might cause the compound to crystallize, so care must be taken to ensure the solution is fully thawed and mixed before use. researchgate.net
pH Control:
The stability of borinic esters can be pH-dependent. While specific data for this compound is not readily available, it is generally advisable to avoid highly acidic or basic conditions which can catalyze hydrolysis. Neutral or near-neutral pH is often optimal for stability if an aqueous environment cannot be avoided.
Table 2: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation for Solid Compound | Recommendation for Solutions |
|---|---|---|
| Atmosphere | Inert (Argon or Nitrogen) | Prepare fresh; if stored, use airtight vials with inert gas overlay |
| Temperature | Low temperature (≤ 4°C) | Low temperature (≤ -20°C for long-term) |
| Solvent | N/A | Anhydrous aprotic solvents (e.g., DMSO, DMF) |
| Moisture | Store with desiccant | Use anhydrous solvents |
Principles of Designing for Degradation into Innocuous Products
The design of molecules that degrade into non-toxic or environmentally benign products is a fundamental principle of green chemistry. rsc.org For organoboron compounds like this compound, this involves considering the toxicological profiles of its potential degradation products. nih.gov
The primary degradation products of this compound are dibutylborinic acid and 2-aminoethanol.
2-Aminoethanol: This is a well-known compound that is readily metabolized and has a relatively low toxicity profile. It is a precursor to the neurotransmitter acetylcholine (B1216132) and the phospholipid phosphatidylcholine.
Dibutylborinic acid: The toxicity of this specific compound is not well-documented. However, it can be considered in the context of other organoboron compounds.
Further degradation of dibutylborinic acid is expected to yield butanol, butylboronic acid, and ultimately, boric acid.
Butanol: This is a common solvent and industrial chemical. While it has some toxicity, it is biodegradable.
Butylboronic acid: Boronic acids, in general, are considered to have relatively low toxicity and are widely used in organic synthesis and medicinal chemistry. rsc.org
Boric acid: This is a naturally occurring compound found in water, soil, and plants. It has low acute toxicity, although chronic exposure to high levels can have adverse effects.
The design principle for this compound, and related compounds, could involve modifying the alkyl or aryl groups attached to the boron atom to steer the degradation towards even more benign products. For example, using substituents that are known to be readily biodegradable and have very low toxicity could be a strategy.
The boron-oxygen core is essential for the activity of some borinate esters. nih.govd-nb.info Therefore, designing for degradation must balance the need for chemical lability to release the active components or to be cleared from a biological system, with the stability required for the compound's intended function. The reversible nature of the borinate ester bond can be an advantage, allowing for the design of prodrugs or materials that release an active molecule under specific physiological conditions, leaving behind degradation products that are easily and safely metabolized or excreted.
Due to a lack of available scientific literature and specific research data on the computational and theoretical chemistry of this compound, it is not possible to generate a detailed article that adheres to the provided outline and content requirements.
Extensive searches for scholarly articles focusing on quantum chemical calculations, including geometry optimization, vibrational frequency analysis, thermodynamic parameters, frontier molecular orbital analysis, and charge distribution specifically for this compound, did not yield any relevant results. The scientific community has not published research in this particular area for this specific compound.
Therefore, the creation of an article with detailed research findings, data tables, and in-depth analysis as requested is not feasible without the foundational scientific studies. Any attempt to generate such content would be speculative and would not meet the required standards of scientific accuracy and evidence-based information.
Computational and Theoretical Chemistry of 2 Aminoethyl Dibutylborinate
Electronic Structure Analysis
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. It maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) indicate sites for nucleophilic attack. A neutral potential is often depicted in green. For 2-aminoethyl dibutylborinate, an MEP map would reveal the electron-rich and electron-poor regions, highlighting the likely sites for interaction with other chemical species. The nitrogen and oxygen atoms are expected to be regions of negative potential, while the hydrogen atoms of the amino group and the alkyl chains would likely exhibit positive potential.
Natural Bond Orbital (NBO) Analysis for Bonding Interactions
Natural Bond Orbital (NBO) analysis offers a detailed picture of the bonding within a molecule by transforming the complex many-electron wavefunction into a representation of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. This analysis quantifies the electron density in bonds (BD), lone pairs (LP), core orbitals (CR), and antibonding orbitals (BD*). Furthermore, NBO analysis can elucidate donor-acceptor interactions within the molecule, providing insights into hyperconjugative effects and charge delocalization. For this compound, NBO analysis could quantify the nature of the B-O, B-C, C-N, and N-H bonds, including their polarity and hybrid orbital composition.
Simulating Chemical Transformations
Computational modeling is instrumental in exploring the mechanisms of chemical reactions.
Transition State Identification and Intrinsic Reaction Coordinate (IRC) Analysis
To understand how this compound participates in chemical reactions, identifying the transition state (TS) is crucial. A transition state represents the highest energy point along a reaction pathway. Computationally, a TS is characterized by having exactly one imaginary frequency in its vibrational analysis. Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC traces the minimum energy path from the transition state down to the reactants and products, confirming that the identified TS indeed connects the desired chemical species.
Prediction of Reactive Sites and Selectivity
Computational models can predict the most likely sites for a chemical reaction to occur and the selectivity of that reaction. By analyzing properties derived from the electronic structure, such as frontier molecular orbitals (HOMO and LUMO) and Fukui functions, chemists can identify the atoms most susceptible to nucleophilic or electrophilic attack. Machine learning models are also increasingly being used to predict regioselectivity with high accuracy. For this compound, these methods could predict, for example, whether a reaction is more likely to occur at the nitrogen atom, the oxygen atom, or one of the carbon atoms.
The Engine of Computational Chemistry
The accuracy and feasibility of computational studies hinge on the chosen theoretical methods and basis sets.
Density Functional Theory (DFT) Applications and Basis Set Selection
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT methods approximate the complex many-electron problem by focusing on the electron density. A wide variety of DFT functionals exist, each with its own strengths and weaknesses. The choice of functional, such as the popular B3LYP hybrid functional, can significantly impact the results.
Equally important is the selection of a basis set, which is a set of mathematical functions used to build the molecular orbitals. Basis sets range in size and complexity, from minimal sets like STO-3G to more extensive and accurate ones like the Pople-style basis sets (e.g., 6-31G*) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ). For molecules containing heavier atoms, effective core potentials (ECPs) like LANL2DZ are often employed to reduce computational expense. The choice of basis set represents a trade-off between computational cost and the desired accuracy of the calculation.
Data Tables
Due to the absence of specific computational studies on this compound, no experimental or calculated data tables can be presented at this time. Future research in this area would be expected to generate tables summarizing key computational parameters such as:
Calculated Geometric Parameters: Bond lengths, bond angles, and dihedral angles.
NBO Analysis Summary: Occupancies of key bonding and lone pair orbitals, and second-order perturbation theory analysis of donor-acceptor interactions.
Thermodynamic Data: Enthalpies, Gibbs free energies of reaction, and activation energies.
Calculated Vibrational Frequencies: For comparison with experimental IR and Raman spectra.
Post-Hartree-Fock Methods
Post-Hartree-Fock methods are a class of ab initio quantum chemistry techniques that improve upon the Hartree-Fock method by including electron correlation effects. guidetopharmacology.org These methods are crucial for obtaining more accurate descriptions of molecular properties, especially for systems with complex electronic structures or non-covalent interactions. wikipedia.orgwikipedia.org
Computational studies on boronate esters have employed post-Hartree-Fock methods to investigate their structure and energetics. One of the most commonly used post-Hartree-Fock methods for such systems is Møller-Plesset perturbation theory , particularly at the second order (MP2). bepress.comnih.gov The MP2 method offers a good balance between computational cost and accuracy for capturing electron correlation effects. researchgate.net
For example, a computational investigation into o-(N,N-dialkylaminomethyl)arylboronate systems utilized second-order Møller-Plesset (MP2) perturbation theory to explore their conformational preferences. nih.govacs.org Geometry optimizations were performed at the MP2/cc-pVDZ level, followed by single-point energy calculations at higher levels of theory (MP2/aug-cc-pVDZ and MP2/cc-pVTZ) to refine the energy predictions. nih.govacs.org
These studies revealed important trends. For the free boronic acids, conformers with an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom were found to be slightly lower in energy than those with a dative N→B bond. nih.govacs.org However, for the corresponding esters, where the intramolecular hydrogen bond is not possible, the conformers with the N→B dative bond were significantly more stable than those without this interaction. nih.govacs.org This highlights the importance of the intramolecular B-N interaction in the absence of other stabilizing forces.
Another high-level post-Hartree-Fock method is Coupled Cluster (CC) theory . wikipedia.org CC methods, such as Coupled Cluster with Singles and Doubles (CCSD) and with a perturbative triples correction (CCSD(T)), are considered the "gold standard" in quantum chemistry for their high accuracy, though they come with a higher computational cost. nih.gov While specific CCSD(T) studies on this compound are not available, research on the B–N dative bond in similar systems, like MIDA-protected boronate esters, has referenced CCSD(T) as a benchmark for interaction energies. researchgate.net
The following table summarizes representative findings from post-Hartree-Fock calculations on analogous boronate systems.
| System Studied | Method | Basis Set | Key Finding | Reference |
| o-(N,N-Dialkylaminomethyl)arylboronates | MP2 | cc-pVDZ, aug-cc-pVDZ | N→B dative bond conformers are significantly lower in energy for esters. | nih.govacs.org |
| o-(N,N-Dialkylaminomethyl)arylboronic acids | MP2 | cc-pVDZ, aug-cc-pVDZ | Intramolecular hydrogen-bonded conformers are slightly more stable than N→B dative bond conformers. | nih.govacs.org |
| MIDA-protected boronate ester | - | - | CCSD(T) is a benchmark for B-N interaction energy. | researchgate.net |
Solvent Effects in Computational Models
The surrounding solvent can significantly influence the structure, stability, and reactivity of molecules. mst.eduresearchgate.net Computational models that account for solvent effects are therefore essential for accurately predicting the behavior of molecules in solution. cas.cz These models can be broadly categorized into implicit and explicit solvent models. wikipedia.org
Implicit solvent models , also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. mst.edu The Polarizable Continuum Model (PCM) and its variants, such as the Integral Equation Formalism PCM (IEF-PCM), and the Solvation Model based on Density (SMD) are widely used implicit solvent models. researchgate.netacs.orgresearchgate.net These models are computationally efficient and can provide a good description of bulk solvent effects. researchgate.net
In the context of boronate esters, continuum solvation models like PCM and CPCM have been employed to assess the effects of a bulk aqueous environment on the conformational energies of o-(N,N-dialkylaminomethyl)arylboronates. nih.govacs.org These calculations have shown that the presence of a solvent can alter the relative energies of different conformers. For instance, the insertion of a water molecule into the N→B dative bond to form a seven-membered intermolecular hydrogen-bonded ring structure was found to be energetically favorable in computational models. nih.govacs.org
Explicit solvent models , on the other hand, involve including a number of individual solvent molecules in the quantum mechanical calculation. cas.cz This approach can capture specific solute-solvent interactions, such as hydrogen bonding, but is computationally much more demanding. cas.cz Hybrid models, which combine a small number of explicit solvent molecules with a continuum model for the bulk solvent, offer a compromise between accuracy and computational cost.
The choice of solvent model can impact the predicted properties. For example, a study comparing PCM and SMD models for calculating the vibrational frequencies of methanol (B129727) found that PCM-based models (CPCM and IEF-PCM) provided more reliable results than the SMD model for certain vibrational bands. researchgate.net
The following table provides an overview of how solvent models have been applied in the computational study of related boronate systems.
| System Studied | Solvent Model | Key Finding | Reference |
| o-(N,N-Dialkylaminomethyl)arylboronates | PCM, CPCM | Water insertion into the N→B bond is energetically favorable. | nih.govacs.org |
| Methanol | PCM, CPCM, SMD | PCM-based models were more reliable for predicting certain vibrational frequencies compared to SMD. | researchgate.net |
Coordination Chemistry and Ligand Design Incorporating 2 Aminoethyl Dibutylborinate
Potential of 2-Aminoethyl Dibutylborinate as a Ligand
The structure of this compound contains three atoms of interest for metal coordination: nitrogen, oxygen, and boron.
Nitrogen: The primary amine group (-NH₂) contains a nitrogen atom with a lone pair of electrons, making it a classic Lewis base. This nitrogen is a strong potential donor atom, readily forming coordinate bonds with transition metal ions. mdpi.com
Oxygen: The oxygen atom bridges the ethylamino fragment and the dibutylboron group. This borinate ester oxygen also possesses lone pairs of electrons and can function as a second donor site. The coordination of such ether- or ester-like oxygen atoms is common in polydentate ligands.
Boron: The boron atom in the dibutylborinate moiety is a Lewis acid center, meaning it is electron-deficient. In this state, it is not a typical donor atom that forms a coordinate bond by donating electrons to a metal. Instead, the boron center itself could potentially engage in weaker interactions or act as a secondary site for substrate binding, a feature seen in complex ligands with appended Lewis acids. nih.govrsc.org
The primary donor atoms for metal chelation are therefore identified as the amino nitrogen and the borinate oxygen.
Denticity refers to the number of donor atoms in a single ligand that bind to a central metal ion. libretexts.org Based on its structure, this compound is best described as a potential bidentate ligand.
The molecule contains a 2-aminoethyl fragment linked to the oxygen donor. This arrangement is analogous to well-studied bidentate ligands like ethylenediamine (B42938) and ethanolamine, which are known to form stable five-membered rings upon coordination to a metal center. libretexts.orgyoutube.com The chelation would occur through the simultaneous binding of the nitrogen from the amino group and the oxygen from the borinate ester group. This formation of a chelate ring significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with two separate monodentate ligands, an effect known as the chelate effect. The ligand (2-aminoethyl)phosphine, for example, is known to act as a bidentate ligand through its phosphorus and nitrogen atoms. chegg.com
Table 1: Predicted Ligand Properties of this compound This table is based on theoretical analysis of the compound's structure.
| Property | Description | Structural Basis |
|---|---|---|
| Primary Donor Atoms | Nitrogen (N), Oxygen (O) | Amine group (-NH₂) and borinate ester oxygen (-O-B) |
| Potential Denticity | Bidentate | Two donor atoms (N, O) capable of binding to a single metal center |
| Chelate Ring Size | 5-membered ring | M-N-C-C-O ring formed upon chelation |
| Ligand Class | Neutral Bidentate Ligand | The molecule as a whole is uncharged |
Synthesis and Characterization of Metal Complexes
While specific synthesis protocols for metal complexes of this compound are not documented, general methods for complexing similar bidentate amino alcohol ligands are well-established. tees.ac.ukbhu.ac.in
The most probable coordination mode for this compound is as a bidentate N,O-chelate. The synthesis would typically involve the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or sulfates) in a suitable solvent. The stoichiometry of the resulting complex (e.g., 1:1 or 1:2 metal-to-ligand ratio) would depend on the metal ion, its preferred coordination number, and the reaction conditions. tees.ac.uksciensage.info For an octahedral metal ion, a 1:2 ratio could lead to a complex of the type [M(L)₂(X)₂], where L is this compound and X is a monodentate ligand like a halide or water molecule.
The binding affinity would be influenced by factors such as the Lewis acidity of the metal ion and the basicity of the N and O donor atoms. The formation constants for similar aminoquinoline-derivative ligands with Zn(II) and Cu(II) have been found to be on the order of 10⁶, indicating strong binding. nih.gov
Table 2: General Synthetic Approach for Metal Complexes This table outlines a hypothetical, generalized procedure.
| Step | Procedure | Purpose |
|---|---|---|
| 1. Ligand Dissolution | Dissolve this compound in a suitable solvent (e.g., methanol (B129727), ethanol (B145695), THF). | To prepare the ligand for reaction. |
| 2. Metal Salt Addition | Add a solution of the desired metal salt (e.g., CuCl₂, Ni(NO₃)₂, CoSO₄) to the ligand solution, often dropwise with stirring. | To introduce the metal center for coordination. |
| 3. Refluxing | Heat the reaction mixture under reflux for several hours. | To provide energy to overcome the activation barrier for complex formation. |
| 4. Isolation | Cool the solution to allow the complex to precipitate. The product is then collected by filtration. | To isolate the solid metal complex product. |
| 5. Purification | Wash the product with a suitable solvent and recrystallize if necessary. | To remove unreacted starting materials and byproducts. |
The formation of a metal complex can be confirmed by comparing the spectroscopic data of the free ligand with that of the product. Key changes are expected in infrared (FTIR), nuclear magnetic resonance (NMR), and UV-Visible (UV-Vis) spectra. nih.govnih.gov
FTIR Spectroscopy: Coordination of the nitrogen atom would cause a shift in the N-H stretching and bending vibrations. Similarly, the C-O and B-O stretching frequencies would be altered upon oxygen coordination. The most definitive evidence would be the appearance of new, low-frequency bands corresponding to the M-N and M-O stretching vibrations. crunchchemistry.co.uk
¹H NMR Spectroscopy: In the NMR spectrum of the free ligand, the protons on the carbon atoms adjacent to the nitrogen and oxygen atoms would have characteristic chemical shifts. Upon complexation with a diamagnetic metal, these signals would be expected to shift, typically downfield, due to the deshielding effect of the metal ion.
UV-Visible Spectroscopy: The free ligand may have absorptions in the UV region. Upon complexation, new absorption bands may appear in the visible region. These are often due to d-d transitions within the metal's d-orbitals or ligand-to-metal charge transfer (LMCT) bands, which are characteristic of coordination. youtube.com
Table 3: Expected Spectroscopic Changes Upon Complexation This table is based on established spectroscopic principles for coordination compounds.
| Spectroscopic Technique | Expected Signature of Complexation |
|---|---|
| FTIR | Shift in ν(N-H) and ν(C-O) bands. Appearance of new ν(M-N) and ν(M-O) bands in the far-IR region (typically < 600 cm⁻¹). |
| ¹H NMR | Chemical shift changes for protons alpha to the N and O donor atoms. |
| UV-Vis | Appearance of new d-d transition bands and/or Ligand-to-Metal Charge Transfer (LMCT) bands. |
Geometric and Optical Isomerism in Metal Complexes
Isomers are compounds with the same chemical formula but different arrangements of atoms. youtube.com Metal complexes involving bidentate ligands like this compound can exhibit both geometric and optical isomerism, depending on the coordination geometry and the stoichiometry of the complex. libretexts.org
Geometric Isomerism: This type of isomerism arises from different spatial arrangements of ligands around the central metal ion. For a square planar complex of the type [M(L)X₂], where L is the bidentate this compound, no geometric isomers are possible. However, for an octahedral complex with the formula [M(L)₂X₂], two geometric isomers can exist:
cis isomer: The two monodentate 'X' ligands are adjacent to each other (at a 90° angle).
trans isomer: The two 'X' ligands are opposite each other (at a 180° angle). libretexts.org
Optical Isomerism: Optical isomers (or enantiomers) are non-superimposable mirror images of each other. libretexts.orgreddit.com A complex must be chiral (lack a plane of symmetry) to exhibit optical activity.
In an octahedral [M(L)₂X₂] complex, the trans isomer typically has a plane of symmetry and is therefore achiral.
The cis isomer, however, lacks a plane of symmetry and is chiral. It would therefore exist as a pair of enantiomers (Δ and Λ isomers). crunchchemistry.co.uk
An octahedral complex of the type [M(L)₃] would also be chiral and exist as a pair of optical isomers.
Table 4: Potential Isomerism in Metal Complexes of this compound (L) This table outlines theoretical possibilities based on common coordination geometries.
| Complex Formula | Geometry | Geometric Isomers? | Optical Isomers? |
|---|---|---|---|
| [M(L)X₂] | Square Planar | No | No |
| [M(L)₂] | Square Planar | No | No |
| [M(L)₂X₂] | Octahedral | Yes (cis and trans) | Yes (for the cis isomer) |
| [M(L)₃] | Octahedral | No | Yes |
Influence of Borinate Ligand on Metal Center Properties
The coordination of the this compound ligand to a metal center significantly modifies the properties of the metal. This influence stems from the electronic and steric characteristics of the ligand, which in turn affect the electronic structure, redox behavior, and ultimately the catalytic activity of the resulting metal complex. The borinate group, with its electron-donating nature, and the amino group, providing a coordination site, play crucial roles in these modifications.
Electronic Structure and Redox Behavior of Coordinated Metals
The electronic structure of a metal center is profoundly influenced by the ligands coordinated to it. The this compound ligand, acting as a bidentate ligand through its nitrogen and oxygen atoms, creates a chelate effect that enhances the stability of the complex. The dibutylborinate moiety, being a strong σ-donor, increases the electron density at the metal center. This electronic perturbation directly affects the d-orbital splitting of the transition metal, which is a key determinant of its electronic properties and reactivity.
The increased electron density on the metal center, induced by the borinate ligand, generally leads to a destabilization of the d-orbitals. This can result in a smaller ligand field splitting energy (Δ), which has significant consequences for the spin state and redox potential of the metal. For instance, in cobalt complexes, the electronic properties and metal-metal communication in multinuclear systems are highly dependent on the nature of the bridging and terminal ligands. researchgate.netacs.org The strong σ-donation from a borinate-type ligand would be expected to influence the redox potentials of Co(II)/Co(III) or Co(III)/Co(IV) couples, making oxidation of the metal center more favorable.
The redox behavior of metal-borinate complexes is a critical aspect of their chemistry, particularly for applications in catalysis which often involve changes in the metal's oxidation state. The electron-donating nature of the this compound ligand makes the metal center more electron-rich, thereby shifting its redox potential to more negative values. This means that the metal is more easily oxidized.
For example, in copper complexes, the redox potential of the Cu(II)/Cu(I) couple is highly sensitive to the coordination environment. researchgate.netnih.gov The introduction of a strong σ-donating ligand like this compound would be expected to stabilize the higher oxidation state (Cu(II)) less effectively than electron-withdrawing ligands, thus lowering the redox potential and facilitating reduction to Cu(I). This is a crucial factor in copper-catalyzed reactions that cycle between these oxidation states.
Similarly, for nickel complexes, the ligand framework plays a critical role in controlling comproportionation or disproportionation reactions and influencing the accessibility of different oxidation states, such as Ni(I), Ni(II), and Ni(III), which are often invoked in catalytic cycles. researchgate.net The electronic push from the borinate ligand would influence the relative stability of these states and therefore the operative catalytic pathway.
Table 1: Predicted Influence of this compound on Metal Redox Potentials
| Metal Center | Common Redox Couple | Predicted Effect of Borinate Ligand | Reasoning |
|---|---|---|---|
| Cobalt (Co) | Co(II)/Co(III) | Shift to more negative potential | Strong σ-donation from the borinate ligand increases electron density on the cobalt center, making it easier to oxidize. researchgate.netacs.orgnih.gov |
| Nickel (Ni) | Ni(II)/Ni(I) or Ni(II)/Ni(III) | Shift in potentials favoring specific catalytic cycles | The ligand's electronic properties modulate the stability of different nickel oxidation states, influencing the feasibility of oxidative addition and reductive elimination steps. researchgate.netresearchgate.net |
| Copper (Cu) | Cu(II)/Cu(I) | Shift to more negative potential | The electron-donating borinate ligand destabilizes the Cu(II) state relative to the Cu(I) state, facilitating reduction. researchgate.netrsc.orgacs.org |
Catalytic Activity of Metal-Borinate Complexes
The modifications in the electronic structure and redox behavior of metal centers upon coordination with this compound have profound implications for their catalytic activity. The increased electron density and altered redox potentials can enhance the rates of key elementary steps in catalytic cycles, such as oxidative addition and reductive elimination.
In many cross-coupling reactions, the catalytic cycle involves the oxidative addition of a substrate to a low-valent metal center. The electron-rich nature of a metal-borinate complex can facilitate this step by promoting the donation of electron density from the metal to the substrate's antibonding orbitals, thereby weakening and ultimately breaking the target bond.
For instance, in nickel-catalyzed C-H borylation reactions, the nature of the ligand is critical in promoting the activation of otherwise inert C-H bonds. researchgate.net A complex of nickel with this compound would be expected to be an effective catalyst for such transformations due to the enhanced reactivity of the electron-rich nickel center. Similarly, in Suzuki-Miyaura cross-coupling reactions, nickel catalysts are known for their high activity, and the presence of a strongly donating ligand can further enhance their performance, particularly with challenging substrates. nih.gov
Copper-catalyzed reactions, such as C-N bond formation, often proceed through a mechanism involving different copper oxidation states. acs.org The ability of the this compound ligand to tune the Cu(II)/Cu(I) redox potential can have a direct impact on the efficiency of these catalytic processes.
Table 2: Potential Catalytic Applications of Metal-2-Aminoethyl Dibutylborinate Complexes
| Metal Complex | Potential Catalytic Reaction | Role of the Borinate Ligand | Relevant Findings |
|---|---|---|---|
| Cobalt-Borinate Complex | C-H Borylation | Facilitates the formation and reactivity of cobalt(I) boryl intermediates, promoting oxidative addition of C-H bonds. acs.orgnih.gov | Pincer ligands with specific electronic properties have been shown to be effective in cobalt-catalyzed borylation. acs.org |
| Nickel-Borinate Complex | Suzuki-Miyaura Cross-Coupling | Increases the electron density on the nickel center, enhancing its reactivity towards oxidative addition of aryl halides. nih.gov | Nickel catalysts with appropriate ligands can be highly active for the coupling of heteroaryl boronic acids with heteroaryl halides. nih.gov |
| Nickel-Borinate Complex | C-H Functionalization | Promotes the activation of C-H bonds through an electron-rich metal center. researchgate.net | Nickel(0) complexes are effective for C-H alkylation and borylation of arenes. researchgate.net |
| Copper-Borinate Complex | C-N Cross-Coupling | Modulates the Cu(II)/Cu(I) redox potential to facilitate the catalytic cycle. acs.org | Copper-catalyzed C-N coupling of alkyl boronic esters can be achieved, with the nature of the copper species being crucial. acs.org |
Potential Applications of 2 Aminoethyl Dibutylborinate in Chemical Synthesis
As a Reagent or Catalyst in Organic Transformations
The utility of organoboron compounds as catalysts and reagents in organic synthesis is well-established. These compounds are generally characterized by their stability, low toxicity, and unique reactivity.
Organoboron compounds, particularly boronic acids and their derivatives, are known to function as Lewis acids. The empty p-orbital on the boron atom can accept a pair of electrons from a Lewis base, thereby activating the substrate towards nucleophilic attack. While the Lewis acidity of 2-aminoethyl dibutylborinate is modulated by the electron-donating butyl groups and the potential for intramolecular coordination with the amino group, it could potentially catalyze a range of reactions.
Table 1: Potential Lewis Acid Catalyzed Reactions for this compound
| Reaction Type | Substrate Class | Potential Role of Catalyst |
|---|---|---|
| Diels-Alder Reaction | Dienes and Dienophiles | Activation of the dienophile |
| Friedel-Crafts Alkylation | Aromatic Compounds and Alkyl Halides | Generation of a carbocation intermediate |
In the realm of organoboron catalysis, the boron center can play a pivotal role in activating substrates. For instance, in acylation and alkylation reactions, the borinate moiety could act as a temporary protecting group or as a directing group to control regioselectivity.
Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, can often be facilitated by catalysts that activate one of the reactants. This compound could potentially catalyze such transformations by activating a carbonyl group, making it more susceptible to nucleophilic attack.
In addition reactions, particularly those involving nucleophilic addition to carbonyls, the Lewis acidic boron center could enhance the electrophilicity of the carbonyl carbon. Furthermore, the amino group in this compound could participate in the reaction mechanism, potentially leading to bifunctional catalysis where both the Lewis acidic and Lewis basic sites of the molecule are involved.
Building Block for Complex Molecule Synthesis
The structural components of this compound make it an intriguing building block for the synthesis of more complex molecules, including those with specific stereochemistry or heterocyclic frameworks.
The aminoethyl moiety of this compound provides a handle for the introduction of chirality. For example, the nitrogen atom could be functionalized with a chiral auxiliary, which could then direct the stereochemical outcome of subsequent reactions. Alternatively, the entire molecule could be used as a scaffold to synthesize non-proteinogenic amino acid analogues, where the borinate group could be further elaborated or replaced.
Table 2: Potential Strategies for Chiral Synthesis
| Strategy | Description | Potential Outcome |
|---|---|---|
| Chiral Auxiliary Attachment | Acylation of the amino group with a chiral carboxylic acid derivative. | Diastereoselective reactions at a prochiral center. |
The presence of both boron and nitrogen atoms in this compound makes it a potential precursor for the synthesis of boron-nitrogen heterocycles. Intramolecular cyclization reactions, possibly triggered by the removal of a butyl group or by reaction with a suitable linking agent, could lead to the formation of various ring systems. These heterocycles are of interest due to their unique electronic properties and potential applications in medicinal chemistry and materials science.
Potential in Polymer Chemistry and Materials Science (e.g., as a monomer or modifier)
The bifunctional nature of this compound, with its reactive amino group and the borinate functionality, suggests its potential use in polymer chemistry.
It could potentially act as a monomer in polymerization reactions. For example, the amino group could react with difunctional electrophiles such as diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The boron-containing side chains would then impart unique properties to the resulting polymer, such as thermal stability or specific sensory capabilities.
Alternatively, this compound could be used as a polymer modifier. The amino group could be grafted onto existing polymer backbones containing electrophilic sites, thereby introducing borinate functionalities. These modified polymers could find applications as responsive materials, as the boron center can interact with various analytes.
Table 3: Potential Applications in Polymer Science
| Application | Role of this compound | Potential Polymer Properties |
|---|---|---|
| Monomer | Co-polymerization with other monomers via the amino group. | Modified thermal stability, Lewis acidic sites, responsive behavior. |
| Polymer Modifier | Grafting onto a pre-formed polymer. | Introduction of borinate functionalities for sensing or cross-linking. |
Advanced Analytical Methodologies for Detection and Quantification
The accurate detection and quantification of this compound are crucial for its application in chemical synthesis. Advanced analytical techniques are necessary to monitor reaction progress, assess purity, and ensure the quality of the final products. The inherent reactivity of boronate esters, particularly their susceptibility to hydrolysis, presents unique challenges that necessitate specialized analytical approaches.
Chromatographic Methods (HPLC, LC-MS)
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the separation, identification, and quantification of this compound. However, the analysis of boronic acid esters like this compound by reversed-phase (RP) HPLC is often complicated by their tendency to hydrolyze into the corresponding boronic acid on the column. nih.gov This on-column hydrolysis can lead to inaccurate quantification and peak tailing.
To overcome these challenges, several strategies have been developed for the analysis of analogous boronate esters, which can be adapted for this compound. One effective approach involves the use of aprotic and non-aqueous diluents for sample preparation to prevent premature hydrolysis. nih.gov Furthermore, reversed-phase separation using highly basic mobile phases (e.g., pH 12.4) in conjunction with an ion-pairing reagent has been shown to stabilize reactive pinacolboronate esters during analysis. nih.gov
Another critical factor is the choice of the stationary phase. Columns with low residual silanol (B1196071) activity are preferred to minimize interactions that can catalyze hydrolysis. tandfonline.comresearchgate.net For instance, studies on pinacol (B44631) boronate esters have demonstrated that stationary phases with reduced silanol activity, such as Waters XTerra MS C18, can significantly reduce on-column hydrolysis compared to columns with higher silanol activity. researchgate.net The concentration of acid modifiers like formic acid in the mobile phase can also influence the rate of hydrolysis and should be optimized or avoided if possible. tandfonline.comresearchgate.net
Hydrophilic Interaction Liquid Chromatography (HILIC) presents a viable alternative to reversed-phase chromatography. HILIC utilizes a high percentage of organic solvent in the mobile phase, which effectively prevents on-column hydrolysis and provides good solubility for boronate esters. researchgate.net This technique has demonstrated excellent selectivity and retention for a wide range of pinacol boronate esters and their corresponding boronic acids. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) offers high sensitivity and selectivity for the analysis of boronate esters. The compatibility of HILIC mobile phases with mass spectrometry makes this a particularly powerful combination for the direct identification and quantification of these compounds. researchgate.net LC-MS/MS can provide structural information, further confirming the identity of the analyte. researchgate.net
Table 1: Illustrative HPLC Parameters for the Analysis of Boronate Esters
| Parameter | Reversed-Phase HPLC researchgate.net | Hydrophilic Interaction Liquid Chromatography (HILIC) researchgate.net |
|---|---|---|
| Column | Waters XTerra MS C18, 4.6 x 50 mm | ZIC-cHILIC |
| Mobile Phase A | Water | Acetonitrile |
| Mobile Phase B | Acetonitrile | Ammonium (B1175870) Acetate in Water |
| Gradient | Gradient elution | Gradient elution |
| Flow Rate | 1.2 mL/min | Not specified |
| Detection | UV at 220 nm | Mass Spectrometry |
| Column Temperature | 35°C | Not specified |
| Injection Volume | 2 µL | Not specified |
| Sample Diluent | Acetonitrile | High organic solvent mixture |
This table is generated based on data from similar compounds and represents potential starting points for method development for this compound.
Spectrophotometric Methods
Spectrophotometric methods offer a simpler and more accessible alternative for the quantification of boronate-containing compounds, although they may lack the specificity of chromatographic techniques. These methods typically rely on a chemical reaction that produces a colored product, with the intensity of the color being proportional to the concentration of the analyte.
For boronic acids and their esters, a common spectrophotometric method involves the use of curcumin (B1669340). nih.govosti.gov Boric acid reacts with protonated curcumin in the presence of a strong acid, such as sulfuric acid, to form a red-colored complex known as rosocyanin. nih.govosti.gov The absorbance of this complex can then be measured, typically around 550 nm, to determine the concentration of boric acid. nih.gov
This method could be adapted for the quantification of this compound. A potential approach would involve the controlled hydrolysis of the boronate ester to boric acid, followed by the reaction with curcumin. The extraction of the boronate ester into a suitable solvent, such as a chloroform (B151607) solution of 2-ethyl-1,3-hexanediol, can be employed to separate it from interfering substances before the colorimetric reaction. nih.gov It is important to note that certain ions, such as fluoride (B91410) and nitrate, can interfere with the curcumin method. osti.gov
The development of a direct spectrophotometric method for this compound would require a chromogenic reagent that selectively reacts with the boronate ester itself. While the existing literature predominantly focuses on the curcumin method for boric acid, the principle of forming a colored complex remains a viable strategy for developing a specific spectrophotometric assay for this compound. The UV-Vis absorbance spectra of boronic acid derivatives can also be influenced by their chemical environment and interactions, which could potentially be exploited for analytical purposes. nih.govresearchgate.net
Table 2: Summary of Spectrophotometric Method for Boric Acid Determination
| Parameter | Description |
|---|---|
| Reagent | Curcumin |
| Reaction Principle | Formation of a colored rosocyanin complex with boric acid. |
| Wavelength of Maximum Absorbance (λmax) | ~550 nm |
| Key Reaction Conditions | Presence of a strong acid (e.g., sulfuric acid) |
| Potential Application to this compound | Quantification after hydrolysis to boric acid. |
This table is based on established methods for boric acid and outlines a potential approach for this compound.
Laboratory Safety and Environmental Implications in Research
Safe Handling Procedures for 2-Aminoethyl Dibutylborinate
Given that organoboron compounds can be sensitive to air and moisture, and may present various health hazards, strict adherence to safe handling procedures is paramount. pitt.edumit.edu The following subsections detail the necessary precautions for working with this compound, based on established guidelines for similar organoboron compounds.
To minimize exposure and ensure personal safety, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound. The recommended PPE is based on guidelines for handling air-sensitive and potentially hazardous chemicals. fishersci.comossila.com
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Safety goggles with side-shields or a face shield | Must be worn at all times to protect against splashes and dust. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | Gloves should be inspected before use and changed regularly, or immediately if contaminated. |
| Body | Laboratory coat or impermeable coveralls | Provides a barrier against skin contact. |
| Respiratory | Use in a well-ventilated area is crucial. A respirator may be required for large quantities or if dust is generated. | A risk assessment should determine the specific type of respiratory protection needed. |
This table is a general guideline. The specific type of PPE should be determined by a thorough risk assessment of the planned experiment.
Due to the potential for inhalation of dust or vapors, all work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. mit.edu A properly functioning fume hood protects the user from inhaling hazardous substances and contains any potential spills or reactions. The system should be under a slight positive pressure of an inert gas, such as nitrogen or argon, to prevent the ingress of atmospheric moisture and oxygen, which can degrade the compound. pitt.edu
In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards. The response will depend on the size and nature of the spill.
For minor spills:
Alert personnel in the immediate area.
Wearing appropriate PPE, absorb the spill with an inert material such as sand, vermiculite, or a commercial sorbent. swancorp.com.au
Collect the absorbed material into a sealed container for proper waste disposal. swancorp.com.au
Clean the spill area with a suitable solvent, followed by soap and water.
For major spills:
Evacuate the area immediately and alert the appropriate emergency response team.
Prevent the spill from entering drains or water courses. swancorp.com.au
Only trained personnel with appropriate respiratory protection and protective clothing should attempt to clean up a large spill.
In case of personal exposure, the following first aid measures should be taken immediately:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. ballance.co.nz
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. ballance.co.nz
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. ballance.co.nz
Waste Management and Disposal Protocols
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. Waste containing this compound, like other boron compounds, is often classified as regulated or listed waste. des.qld.gov.aubusiness.qld.gov.aunt.gov.auepa.tas.gov.au
All waste materials, including unused product, contaminated absorbents from spills, and empty containers, must be collected in clearly labeled, sealed containers. swancorp.com.au These containers should be made of a material compatible with the waste. It is crucial not to mix different types of chemical waste. The final disposal must be carried out through a licensed chemical waste disposal service in accordance with local, state, and federal regulations. Under no circumstances should this compound be disposed of down the drain or in general refuse. fishersci.com
Table 2: Waste Classification for Boron Compounds
| Jurisdiction | Waste Code/Classification | Description |
| Queensland, Australia | D310 | Boron compounds business.qld.gov.au |
| Tasmania, Australia | D310 | Boron compounds epa.tas.gov.au |
| Northern Territory, Australia | Listed Waste | Boron compounds nt.gov.au |
| Western Australia, Australia | Category 1 or 2 Regulated Waste | Boron compounds des.qld.gov.au |
This table provides examples of how boron compounds are classified for waste management in different regions. Researchers must consult their local regulations for specific requirements.
Adherence to Green Chemistry Principles in Laboratory Practices
Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The application of these principles in the synthesis and use of this compound can significantly minimize its environmental footprint.
The most effective approach to waste management is to prevent its generation in the first place. In the context of research involving this compound, this can be achieved through careful planning and execution of experiments.
One of the core tenets of green chemistry is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. nih.gov Synthetic routes that employ catalytic methods, such as those developed for the synthesis of boronic esters, are often more atom-economical than stoichiometric reactions. organic-chemistry.orgorganic-chemistry.org For instance, catalytic hydroboration or C-H borylation reactions can provide more direct and efficient pathways to organoboron compounds, reducing the formation of byproducts. nih.gov
Another key principle is the reduction of derivatives . Traditional synthetic strategies for complex molecules often involve the use of protecting groups, which require additional steps for their introduction and removal, thereby generating more waste. business.qld.gov.autreasury.qld.gov.au Developing synthetic pathways for this compound and its derivatives that avoid or minimize the use of protecting groups would be a significant step towards a greener process. Modern synthetic methods, such as one-pot multicomponent reactions, can contribute to this goal by combining several synthetic steps without isolating intermediates. business.qld.gov.autreasury.qld.gov.au
Furthermore, the use of catalytic reagents is superior to stoichiometric reagents. business.qld.gov.au The development of catalytic routes for the synthesis of aminoalkyl borinates, for example, using transition metal catalysts, can lead to more efficient and less wasteful processes. nih.gov Research into the use of earth-abundant metal catalysts could further enhance the green credentials of such synthetic methods. d-nb.info
By considering these principles, researchers can actively contribute to a safer and more sustainable laboratory environment when working with this compound.
Real-time Analysis for Hazard Mitigation
In the handling and use of reactive chemical compounds like this compound, real-time analysis is a critical component of hazard mitigation. The ability to monitor a chemical process as it happens allows for immediate detection of deviations from normal parameters, which could indicate a developing hazardous situation. For borinic acid derivatives, this is particularly relevant due to their inherent reactivity.
Research into borinic acids, the class to which this compound belongs, has highlighted their rapid reactivity, especially in comparison to their boronic acid counterparts. nih.gov For instance, studies monitoring the oxidation of borinic acids with hydrogen peroxide (H₂O₂) showed a complete reaction in under two minutes, whereas the equivalent boronic acid took over two hours to reach completion. nih.gov This heightened reactivity underscores the need for vigilant monitoring. Techniques such as real-time Nuclear Magnetic Resonance (NMR) spectroscopy and fluorescence emission analysis have been successfully employed to track these rapid reactions under controlled laboratory conditions. nih.gov
The application of real-time analytical methods provides several layers of safety:
Process Understanding: Continuous monitoring offers a deeper understanding of reaction kinetics, including the formation of transient intermediates or byproducts that could pose unforeseen risks.
Early Deviation Detection: Analytical tools like in-situ NMR or Gas Chromatography-Mass Spectrometry (GC-MS) can track the consumption of reactants and the formation of products in real time. Any unexpected change in concentration or the appearance of unknown signals can alert researchers to a potential side reaction, thermal runaway, or decomposition event, allowing for timely intervention.
Control of Reaction Parameters: For borinic acid-based probes used in research, real-time fluorescence monitoring allows for precise control and specific detection, for example, of endogenously produced H₂O₂ in a physiological environment. nih.gov This ensures that the reaction proceeds as intended without generating excessive or unwanted reactive species.
Recent studies have utilized advanced spectroscopic techniques to study the behavior of boronic acids and their esters, which can inform the approach to borinic esters. In-situ ¹⁹F NMR, for example, has been used for the kinetic analysis of reactions, providing detailed information on reaction rates and the stability of various boron-containing species. acs.org This level of detailed, real-time information is invaluable for designing safer experimental protocols when working with this compound.
Table 1: Real-time Analysis Techniques for Boron Compounds
| Analytical Technique | Application for Hazard Mitigation | Research Findings | Citation |
| Real-time NMR Spectroscopy | Monitors reaction progress, identifies intermediates and byproducts, and quantifies conversion rates. | Used to confirm the rapid oxidation of borinic acids compared to boronic acids; allows for detailed kinetic analysis of reactions involving boronic esters. | nih.govacs.org |
| Fluorescence Spectroscopy | Enables real-time monitoring of reactions involving profluorescent borinic acid derivatives. | Borinic acid-based probes show a rapid fluorescence increase upon reaction, allowing for real-time monitoring of analytes like H₂O₂. | nih.govnih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identifies volatile byproducts during a reaction. | Enables process adjustments by detecting potentially hazardous off-gassing or unexpected side products. |
Inherently Safer Chemistry for Accident Prevention
The twelfth principle of green chemistry, "Inherently Safer Chemistry for Accident Prevention," advocates for the selection of substances and reaction forms that minimize the potential for chemical accidents, such as releases, explosions, and fires. wordpress.comyoutube.com Applying this principle to research involving this compound requires a holistic assessment of the compound's properties and its intended use.
A primary consideration is the potential hazards of the chemical class itself. Recent studies have raised concerns about boronic acids and their derivatives, describing them as a potential "novel class of bacterial mutagen." acs.org This suggests that organoboron compounds, including this compound, should be handled with appropriate caution, and their potential as genotoxic impurities should be considered, especially in process chemistry. acs.org The principle of inherent safety would guide researchers to either substitute this compound with a less hazardous alternative if possible or to implement stringent engineering and administrative controls to minimize exposure.
Designing safer chemical processes is another core aspect. For organoboron compounds, this includes developing efficient, multicomponent catalytic reactions that operate under mild conditions. nih.gov Such processes reduce the need for high temperatures or pressures, thereby lowering the risk of accidents. They also often increase selectivity, which minimizes the formation of hazardous byproducts. nih.gov
The stability and compatibility of this compound are also key factors. Safety data for analogous compounds, such as 2-Aminoethyl diphenylborinate, indicate that they can be irritants and are incompatible with strong oxidizing agents, acids, and bases. fishersci.co.ukfishersci.com Therefore, an inherently safer approach involves carefully choosing reaction conditions and solvents to avoid these incompatibilities, preventing uncontrolled exothermic reactions or degradation. fishersci.com
Implementing inherently safer chemistry involves a hierarchy of controls:
Substitution: Replacing a hazardous substance like this compound with a less hazardous one if the research goals permit.
Minimization: Using the smallest possible quantity of the material to reduce the potential impact of an accident.
Moderation: Conducting reactions under less hazardous conditions (e.g., lower temperature and pressure) and in less hazardous forms (e.g., using a more stable derivative or a dilute solution). wordpress.com
Simplification: Designing processes with fewer steps and simpler equipment to reduce opportunities for error and failure.
By integrating these strategies, the risks associated with the synthesis, handling, and use of this compound in a research setting can be significantly reduced, preventing accidents before they have a chance to occur. youtube.com
Table 2: Strategies for Inherently Safer Chemistry with this compound
| Strategy | Description | Relevance to this compound | Citation |
| Hazard Assessment | Evaluating the intrinsic hazards of the chemical class. | Boronic acid derivatives have been flagged as potential mutagens, warranting careful handling and exposure control. | acs.org |
| Process Design | Developing efficient catalytic reactions under mild conditions. | Using modern catalytic methods can improve safety and reduce waste and byproduct formation. | nih.gov |
| Avoid Incompatibilities | Choosing reagents and conditions to prevent hazardous reactions. | Avoid strong oxidizing agents, acids, and bases which can react hazardously with borinic esters. | fishersci.comthermofisher.com |
| Proper Storage | Segregating incompatible chemicals to prevent accidental contact. | Store separately from oxidizers and flammables to mitigate fire and explosion risks. | wordpress.comyoutube.com |
Future Research Directions and Concluding Remarks
Exploration of Novel Synthetic Pathways and Analogues
The development of new and efficient synthetic routes is a cornerstone of chemical innovation. For 2-aminoethyl dibutylborinate, future research will likely focus on creating more streamlined and atom-economical synthetic pathways. This could involve the exploration of novel starting materials and reagents, potentially moving away from traditional methods that may have limitations in terms of yield, purity, or environmental impact.
A key area of investigation will be the synthesis of novel analogues of this compound. By systematically modifying the structural components of the molecule, such as the alkyl chains on the boron atom or the aminoethyl group, researchers can fine-tune its electronic and steric properties. This approach has proven successful for related compounds like 2-aminoethyl diphenylborinate (2-APB), where the synthesis of derivatives with various substituents has led to the discovery of compounds with enhanced or specialized activities. nih.govmdpi.com The insights gained from the structure-activity relationship studies of these analogues will be invaluable in designing new molecules with tailored functionalities. nih.gov
Deeper Mechanistic Understanding of Key Reactions
A thorough understanding of reaction mechanisms is crucial for optimizing existing processes and for the rational design of new applications. For this compound, future research should aim to elucidate the intricate details of its key chemical transformations. This includes investigating the role of the boron-oxygen core, which has been identified as a critical element for the biological activity of related borinate esters. nih.govd-nb.info
Discovery of New Catalytic Applications
The catalytic potential of boron-containing compounds is a rapidly expanding field of research. While this compound has shown promise in certain areas, its full catalytic capabilities are yet to be explored. Future investigations should focus on screening its activity in a wide range of organic transformations.
Inspired by the catalytic prowess of other organoboron compounds, researchers could explore the use of this compound in reactions such as:
Knoevenagel condensations mdpi.com
Aldol-type reactions unamur.be
Diels-Alder reactions unamur.be
Hydrosilylation reactions unamur.be
Allylation reactions unamur.be
The development of hybrid materials, where this compound or its derivatives are immobilized on solid supports, could also lead to the creation of highly efficient and recyclable heterogeneous catalysts. mdpi.com
Advanced Materials Integration and Performance Optimization
The unique properties of this compound make it an attractive candidate for integration into advanced materials. Future research in this area could focus on its use as a building block or additive in the development of novel polymers, sensors, and functional coatings. For instance, its ability to interact with various functional groups could be exploited to create materials with enhanced adhesion, thermal stability, or specific recognition capabilities.
The incorporation of this compound into materials could also be a strategy to fine-tune their optical or electronic properties. This is particularly relevant in the context of developing new sensors, where the boron atom can act as a recognition site for specific anions. unamur.be
Development of Sustainable and Environmentally Benign Processes
In an era of increasing environmental awareness, the development of sustainable chemical processes is of paramount importance. Future research on this compound should prioritize the development of green and eco-friendly synthetic methods. This includes the use of renewable starting materials, the reduction of solvent waste, and the design of energy-efficient reaction conditions. mdpi.com
The principles of green chemistry, such as atom economy and the use of non-toxic reagents, should guide the development of all new processes involving this compound. rsc.org By embracing sustainability, the chemical community can ensure that the future applications of this compound are not only innovative but also environmentally responsible.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 2-Aminoethyl dibutylborinate (2-APB) in laboratory settings?
- Synthesis : 2-APB can be synthesized via selective protection and deprotection of precursor molecules, as demonstrated in borohydride-mediated reductions (e.g., reduction of cyanomethyl derivatives) .
- Characterization : Use HPLC (>98% purity verification) , nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (SMILES:
NCCOB(c1ccccc1)c2ccccc2) . Thermal stability can be assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
Q. What safety protocols are critical when handling 2-APB in experimental workflows?
- Storage : Store at -20°C in airtight containers to prevent degradation .
- Handling : Use chemical fume hoods, anti-static equipment, and personal protective gear (gloves, goggles) due to its flammability (OSHA Category 3) and skin/eye irritation risks (GHS Category 1A/B/C) . Ensure access to emergency eyewash stations and safety showers .
Advanced Research Questions
Q. How does 2-APB modulate calcium signaling pathways, and what experimental designs validate its dual role as an inhibitor and activator?
- Mechanism : 2-APB inhibits store-operated calcium entry (SOCE) via Orai channels while activating TRPV1-3 channels in a concentration-dependent manner .
- Methodology :
- Use calcium imaging (e.g., Fura-2 AM fluorometric assays) in neuronal or transfected cell models to quantify intracellular Ca²⁺ flux .
- Pair electrophysiology (patch-clamp) with pharmacological inhibitors (e.g., IP3R blockers) to isolate TRP channel effects .
Q. What strategies address contradictory data on 2-APB’s effects across different cell types or experimental conditions?
- Contradictions : For example, 2-APB may suppress SOCE in some systems but enhance TRP-mediated currents in others .
- Resolution :
- Conduct dose-response curves (typical range: 1–100 µM) to identify concentration-specific effects .
- Use structural analogs (e.g., diphenylborinic acid derivatives) to isolate target interactions .
- Validate findings with genetic knockouts (e.g., Orai1/TRPV1 siRNA) .
Q. How can researchers optimize thermal analysis (TGA/DSC) to study 2-APB’s stability in novel formulations or delivery systems?
- Protocol :
- Perform TGA under nitrogen atmosphere (heating rate: 10°C/min) to assess decomposition thresholds (>300°C observed in related borinate compounds) .
- Use DSC to detect phase transitions (endothermic peaks) in lipid-based carriers or polymeric matrices .
- Data Interpretation : Compare specific heat capacity (Cp) values of 2-APB formulations against pure solvents to infer molecular interactions .
Methodological Considerations
Q. What in vitro and in vivo models are most suitable for studying 2-APB’s neuropharmacological effects?
- In vitro : Primary dorsal root ganglion (DRG) neurons for SOCE inhibition studies ; transfected HEK293 cells for TRP channel activation assays .
- In vivo : Rodent models of subarachnoid hemorrhage or ischemic stroke to evaluate neuroprotection .
Q. How do impurities or degradation products impact 2-APB’s bioactivity, and what analytical techniques mitigate these risks?
- Risk Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
